2-Chloro-6-cyclopropyltoluene
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Overview
Description
2-Chloro-6-cyclopropyltoluene is an organic compound characterized by a toluene core substituted with a chlorine atom at the second position and a cyclopropyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyclopropyltoluene typically involves the chlorination of 6-cyclopropyltoluene. One common method is the electrophilic aromatic substitution reaction, where chlorine gas is used in the presence of a Lewis acid catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-cyclopropyltoluene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 6-cyclopropylphenol.
Oxidation Reactions: The methyl group can be oxidized to form the corresponding carboxylic acid, 2-chloro-6-cyclopropylbenzoic acid.
Reduction Reactions: The compound can be reduced to form 2-chloro-6-cyclopropylmethylbenzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
- 6-Cyclopropylphenol
- 2-Chloro-6-cyclopropylbenzoic acid
- 2-Chloro-6-cyclopropylmethylbenzene
Scientific Research Applications
2-Chloro-6-cyclopropyltoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-cyclopropyltoluene involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyclopropyl groups contribute to its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects through various pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methylthiotoluene
- 2-Chloro-6-nitrotoluene
- 2,6-Dichlorotoluene
Uniqueness
2-Chloro-6-cyclopropyltoluene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Properties
CAS No. |
1434127-30-6 |
---|---|
Molecular Formula |
C10H11Cl |
Molecular Weight |
166.65 g/mol |
IUPAC Name |
1-chloro-3-cyclopropyl-2-methylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-7-9(8-5-6-8)3-2-4-10(7)11/h2-4,8H,5-6H2,1H3 |
InChI Key |
ZWOLCRFVNPKUEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2CC2 |
Origin of Product |
United States |
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